4-Methyl-2-octyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid
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Overview
Description
4-Methyl-2-octyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid is an organic compound with a unique structure that includes a furan ring substituted with a methyl group, an octyl chain, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-octyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of dihydrofuran with appropriate alkylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-octyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted furan compounds. These products can be further utilized in various applications .
Scientific Research Applications
4-Methyl-2-octyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-octyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit fatty acid synthase, an enzyme crucial for lipid biosynthesis. This inhibition disrupts the metabolic pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid: Similar in structure but contains a thiazole ring instead of a furan ring.
3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-: Shares the furan ring and octyl chain but differs in the position of the substituents.
2,3-Dihydro-5-methylfuran: Contains a furan ring with a methyl group but lacks the carboxylic acid and octyl chain.
Uniqueness
4-Methyl-2-octyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit fatty acid synthase sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
CAS No. |
647830-53-3 |
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Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
4-methyl-2-octyl-5-oxo-2H-furan-3-carboxylic acid |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11H,3-9H2,1-2H3,(H,15,16) |
InChI Key |
UOGODAKBKBDMCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(=C(C(=O)O1)C)C(=O)O |
Origin of Product |
United States |
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